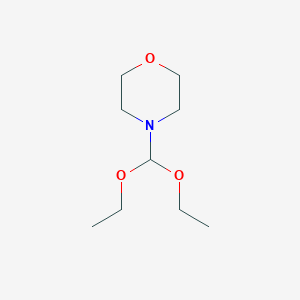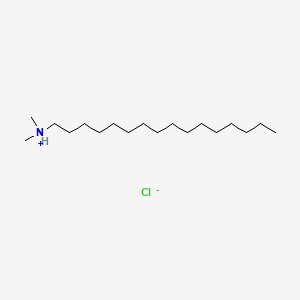
N'-hydroxy-1-phenylcyclopentane-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-hydroxy-1-phenylcyclopentane-1-carboximidamide is an organic compound with the molecular formula C12H16N2O It is characterized by the presence of a phenyl group attached to a cyclopentane ring, which is further bonded to a carboximidamide group with an N-hydroxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-hydroxy-1-phenylcyclopentane-1-carboximidamide can be achieved through several methods. One common approach involves the reaction of cyclopentanecarboximidamide with phenylhydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N'-hydroxy-1-phenylcyclopentane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include oximes, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N'-hydroxy-1-phenylcyclopentane-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N'-hydroxy-1-phenylcyclopentane-1-carboximidamide involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various pathways, including enzyme inhibition and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
N-hydroxy-1-cyclopentenecarboxamide: Similar in structure but lacks the phenyl group.
N-hydroxy-1,8-naphthalenedicarboximide: Contains a naphthalene ring instead of a cyclopentane ring.
N-hydroxy-5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)carbonyl]thiophene-2-carboxamide: A more complex structure with additional functional groups
Uniqueness
N'-hydroxy-1-phenylcyclopentane-1-carboximidamide is unique due to its combination of a phenyl group and a cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
N'-hydroxy-1-phenylcyclopentane-1-carboximidamide |
InChI |
InChI=1S/C12H16N2O/c13-11(14-15)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7,15H,4-5,8-9H2,(H2,13,14) |
Clave InChI |
XDJNPBNBEKFUKH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC=CC=C2)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Di-tert-butyl-4-[(2-hydroxyethyl)sulfanyl]phenol](/img/structure/B8590162.png)
![Bicyclo[2.2.1]hept-2-yl-(5-nitro-pyridin-2-yl)-amine](/img/structure/B8590170.png)
![12-[(Propan-2-yl)sulfanyl]dodecanoic acid](/img/structure/B8590178.png)


![S-[4-(Boc-amino)cyclohexyl] Ethanethioate](/img/structure/B8590186.png)






